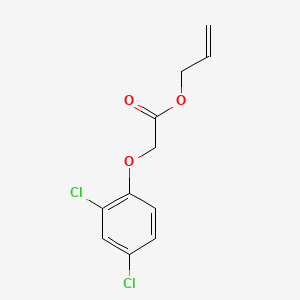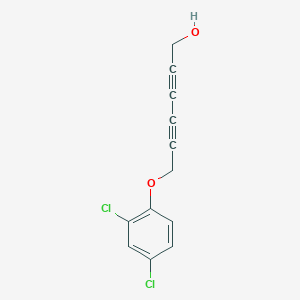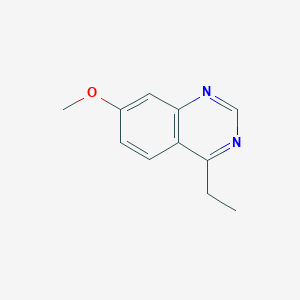
Pyridine, 2-iodo-5-methyl-4-nitro-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-iodo-5-methyl-4-nitro-, 1-oxide is a heterocyclic aromatic organic compound It is characterized by the presence of a pyridine ring substituted with iodine at the 2-position, a methyl group at the 5-position, a nitro group at the 4-position, and an oxide at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-iodo-5-methyl-4-nitro-, 1-oxide typically involves multiple steps. One common method starts with 2-chloro-5-methylpyridine as the raw material. This compound undergoes nitration to introduce the nitro group at the 4-position, followed by reduction and diazotization reactions. The final step involves iodination to introduce the iodine atom at the 2-position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-iodo-5-methyl-4-nitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Further oxidation of the nitro group can lead to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group results in the formation of 2-iodo-5-methyl-4-aminopyridine, 1-oxide.
Substitution: Substitution of the iodine atom can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridine, 2-iodo-5-methyl-4-nitro-, 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Pyridine, 2-iodo-5-methyl-4-nitro-, 1-oxide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions, making the compound versatile in various chemical processes. The exact molecular pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Pyridine, 2-chloro-5-methyl-4-nitro-, 1-oxide
- Pyridine, 2-bromo-5-methyl-4-nitro-, 1-oxide
- Pyridine, 2-fluoro-5-methyl-4-nitro-, 1-oxide
Uniqueness
Pyridine, 2-iodo-5-methyl-4-nitro-, 1-oxide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atom is more reactive in substitution reactions, making this compound particularly useful in synthetic organic chemistry .
Properties
CAS No. |
60324-01-8 |
|---|---|
Molecular Formula |
C6H5IN2O3 |
Molecular Weight |
280.02 g/mol |
IUPAC Name |
2-iodo-5-methyl-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H5IN2O3/c1-4-3-8(10)6(7)2-5(4)9(11)12/h2-3H,1H3 |
InChI Key |
XAEBISRXMJCNHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C[N+](=C(C=C1[N+](=O)[O-])I)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [(ethoxycarbonyl)amino]propanedioate](/img/structure/B14608989.png)
![1,2-Bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14608990.png)

![3,3'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)dipropanenitrile](/img/structure/B14609003.png)

![4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14609034.png)


![2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B14609053.png)



![Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14609075.png)

